molecular formula C8H12O2 B8805575 (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8805575
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-JEAXJGTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686183B2

Procedure details

Lithium chloride (8.4 mg, 0.20 mmol), para-toluenesulfonic acid (34.4 mg, 0.20 mmol), [(Ph—(R)-Phanephos)Pd2Cl4] (0.01 mmol) and norbornene (94.2 mg, 1 mmol) were weighed into a Biotage 5 ml microwave vial. A stirring bar was added and the vial was sealed with a crimp cap and put under inert atmosphere. Degassed water (between 2.5 equiv. and 15 equiv.), degassed 2-butanone (1.5 ml) and internal standard (approximately 10 μl of 1-methylnaphtalene) were added using a syringe. The solution was mixed before 20 μl of the solution was diluted in CDCl3 and analysed using NMR (to give a t0 spectra that calibrates the internal standard against starting material). The caps were pierced with two needles and quickly placed in an autoclave that had previously been placed under an argon atmosphere before being opened under a flow of argon. The autoclave was sealed, purged three times with CO and then pressurised to 30 bar and heated in a preheated oil bath or heating jacket at 65° C. with constant magnetic stirring. After the desired time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by taking a sample, diluting with CDCl3 and obtaining an 1H NMR spectrum. This shows the formation of the desired acid as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent was carefully removed from the reaction mixture and the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent) to give colourless crystals of bicyclo[2.2.1]heptane-2-carboxylic acid (39% isolated yield). The ratio of optical isomers was determined by forming the mandelate ester of the carboxylic acid and calculating the diastereomeric excess by 1H-NMR integration, and in this case was 89:11.
Quantity
8.4 mg
Type
reactant
Reaction Step One
Quantity
34.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Ph—(R)-Phanephos)Pd2Cl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94.2 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 μL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
20 μL
Type
reactant
Reaction Step Six
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].C1(C)C=CC(S(O)(=O)=[O:10])=CC=1.C12CC(CC1)C=C2.[OH2:21].C[C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=CC=1>CC(=O)CC>[CH:32]12[CH2:23][CH:29]([CH2:30][CH2:31]1)[CH2:28][CH:27]2[C:26]([OH:10])=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
8.4 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
34.4 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
(Ph—(R)-Phanephos)Pd2Cl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
94.2 mg
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
10 μL
Type
reactant
Smiles
CC1=CC=CC2=CC=CC=C12
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(CC)=O
Step Six
Name
solution
Quantity
20 μL
Type
reactant
Smiles
Step Seven
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirring bar was added
CUSTOM
Type
CUSTOM
Details
the vial was sealed with a crimp
CUSTOM
Type
CUSTOM
Details
cap
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was diluted in CDCl3
CUSTOM
Type
CUSTOM
Details
analysed using NMR (to give a t0 spectra that
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged three times with CO
TEMPERATURE
Type
TEMPERATURE
Details
heated in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After the desired time, the autoclave was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluting with CDCl3
CUSTOM
Type
CUSTOM
Details
obtaining an 1H NMR spectrum
ADDITION
Type
ADDITION
Details
as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent
CUSTOM
Type
CUSTOM
Details
was carefully removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent)

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(CC1)C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08686183B2

Procedure details

Lithium chloride (8.4 mg, 0.20 mmol), para-toluenesulfonic acid (34.4 mg, 0.20 mmol), [(Ph—(R)-Phanephos)Pd2Cl4] (0.01 mmol) and norbornene (94.2 mg, 1 mmol) were weighed into a Biotage 5 ml microwave vial. A stirring bar was added and the vial was sealed with a crimp cap and put under inert atmosphere. Degassed water (between 2.5 equiv. and 15 equiv.), degassed 2-butanone (1.5 ml) and internal standard (approximately 10 μl of 1-methylnaphtalene) were added using a syringe. The solution was mixed before 20 μl of the solution was diluted in CDCl3 and analysed using NMR (to give a t0 spectra that calibrates the internal standard against starting material). The caps were pierced with two needles and quickly placed in an autoclave that had previously been placed under an argon atmosphere before being opened under a flow of argon. The autoclave was sealed, purged three times with CO and then pressurised to 30 bar and heated in a preheated oil bath or heating jacket at 65° C. with constant magnetic stirring. After the desired time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by taking a sample, diluting with CDCl3 and obtaining an 1H NMR spectrum. This shows the formation of the desired acid as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent was carefully removed from the reaction mixture and the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent) to give colourless crystals of bicyclo[2.2.1]heptane-2-carboxylic acid (39% isolated yield). The ratio of optical isomers was determined by forming the mandelate ester of the carboxylic acid and calculating the diastereomeric excess by 1H-NMR integration, and in this case was 89:11.
Quantity
8.4 mg
Type
reactant
Reaction Step One
Quantity
34.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Ph—(R)-Phanephos)Pd2Cl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94.2 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 μL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
20 μL
Type
reactant
Reaction Step Six
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].C1(C)C=CC(S(O)(=O)=[O:10])=CC=1.C12CC(CC1)C=C2.[OH2:21].C[C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=CC=1>CC(=O)CC>[CH:32]12[CH2:23][CH:29]([CH2:30][CH2:31]1)[CH2:28][CH:27]2[C:26]([OH:10])=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
8.4 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
34.4 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
(Ph—(R)-Phanephos)Pd2Cl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
94.2 mg
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
10 μL
Type
reactant
Smiles
CC1=CC=CC2=CC=CC=C12
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(CC)=O
Step Six
Name
solution
Quantity
20 μL
Type
reactant
Smiles
Step Seven
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirring bar was added
CUSTOM
Type
CUSTOM
Details
the vial was sealed with a crimp
CUSTOM
Type
CUSTOM
Details
cap
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was diluted in CDCl3
CUSTOM
Type
CUSTOM
Details
analysed using NMR (to give a t0 spectra that
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged three times with CO
TEMPERATURE
Type
TEMPERATURE
Details
heated in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After the desired time, the autoclave was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluting with CDCl3
CUSTOM
Type
CUSTOM
Details
obtaining an 1H NMR spectrum
ADDITION
Type
ADDITION
Details
as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent
CUSTOM
Type
CUSTOM
Details
was carefully removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent)

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(CC1)C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.